Product packaging for Fmoc-DL-Ala-Cl(Cat. No.:)

Fmoc-DL-Ala-Cl

Cat. No.: B12828381
M. Wt: 329.8 g/mol
InChI Key: AFMYCMGTXVCJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Fmoc Chemistry in Amino Acid and Peptide Synthesis Research

The synthesis of peptides, which are chains of amino acids linked by peptide (amide) bonds, is a fundamental challenge in organic chemistry. lgcstandards.com The process requires the precise, sequential addition of amino acids, which necessitates a strategy for protecting and deprotecting functional groups to prevent unwanted side reactions. iris-biotech.de The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, introduced by Carpino and Han in 1970, has become a central tool in this field, particularly in Solid-Phase Peptide Synthesis (SPPS). altabioscience.comnih.gov

Fmoc-based SPPS, developed in the late 1970s by Eric Atherton and Bob Sheppard, involves assembling a peptide chain step-by-step while it is anchored to an insoluble resin support. lgcstandards.com The key to this strategy is the use of the Fmoc group to temporarily protect the N-terminus (the amine group) of the amino acid being added. lgcstandards.com The Fmoc group is stable under the conditions required for peptide bond formation but can be readily removed by treatment with a mild base, typically a solution of piperidine (B6355638). lgcstandards.comsigmaaldrich.com This orthogonality—the ability to remove the N-terminal protecting group without cleaving the peptide from the resin or removing side-chain protecting groups—is a major advantage of the Fmoc strategy. iris-biotech.de

Compared to the older tert-butyloxycarbonyl (Boc) method, which requires repeated use of strong acids for deprotection and harsh chemicals like hydrofluoric acid (HF) for final cleavage from the resin, Fmoc chemistry employs much milder conditions. iris-biotech.dealtabioscience.com This gentler approach is more compatible with sensitive amino acid residues and allows for the synthesis of complex peptides, including those with post-translational modifications like phosphorylation and glycosylation, which were often inaccessible under Boc conditions. altabioscience.comnih.gov The widespread adoption of Fmoc chemistry has been fueled by the commercial availability of high-purity Fmoc-amino acids and the suitability of the technique for automation. altabioscience.comnih.gov

FeatureFmoc ChemistryBoc Chemistry
N-α-Protecting Group9-Fluorenylmethoxycarbonyl (Fmoc)tert-Butyloxycarbonyl (Boc)
Deprotection ConditionMild base (e.g., Piperidine)Strong acid (e.g., Trifluoroacetic acid, TFA)
Final Cleavage from ResinModerate acid (e.g., TFA)Strong, hazardous acid (e.g., Hydrofluoric Acid, HF)
OrthogonalityHigh degree of orthogonality between N-terminal and side-chain deprotection. iris-biotech.deLess distinct; repeated acid use can prematurely cleave some side-chain groups. nih.gov
CompatibilityExcellent for sensitive and modified peptides (e.g., phosphorylated, glycosylated). nih.govHarsher conditions limit compatibility with many modifications. altabioscience.com

Academic Significance of Fmoc-DL-Ala-Cl as a Reactive Intermediate

Within the framework of Fmoc chemistry, standard peptide coupling involves activating the carboxylic acid group of an Fmoc-protected amino acid to facilitate amide bond formation with the free amine of the growing peptide chain. While various activating agents exist, the conversion of the carboxylic acid to an acyl chloride represents one of the highest states of activation.

This compound, as the acyl chloride derivative of Fmoc-DL-alanine, is a highly reactive intermediate. rsc.org The academic significance of such compounds lies in their ability to drive difficult coupling reactions. The strong electron-withdrawing nature of the chlorine atom makes the carbonyl carbon exceptionally electrophilic and thus highly susceptible to nucleophilic attack by an amine. This heightened reactivity is particularly valuable in sterically hindered couplings or in the synthesis of esters, where less reactive activated forms of the amino acid may fail to produce the desired product in good yield. rsc.org

The preparation of Fmoc-protected amino acid chlorides from their corresponding carboxylic acids (Fmoc-amino acids) provides chemists with a powerful tool for overcoming synthetic hurdles. google.com While highly reactive, these intermediates must be used under specific conditions, typically anhydrous, to prevent hydrolysis back to the carboxylic acid. google.com The use of this compound and its analogs allows for the formation of peptide bonds and other linkages under conditions that might otherwise be unfeasible, expanding the scope of synthetic possibilities. rsc.orgresearchgate.net

Role of this compound in Advancing Synthetic Methodologies and Applications

The primary role of this compound and related Fmoc-amino acyl chlorides is to serve as high-energy building blocks in synthetic chemistry. Their enhanced reactivity makes them instrumental in advancing methodologies for creating complex organic molecules beyond standard peptides.

One key application is in fragment condensation, a strategy for synthesizing very large peptides or proteins. In this approach, smaller, protected peptide fragments are synthesized and then joined together. The coupling of these large fragments can be slow and inefficient. Employing a highly reactive C-terminal residue, such as one activated as an acyl chloride, can significantly improve the efficiency of this critical ligation step.

Furthermore, the reactivity of Fmoc-amino acyl chlorides is harnessed in the synthesis of non-peptide molecules, such as complex natural products and their analogs. For instance, in the total synthesis of certain bioactive compounds, a crucial step may involve the formation of an ester or amide bond between a complex, sterically demanding alcohol or amine and an amino acid. In a documented synthesis, the conversion of N-Fmoc-Ala-OH to the more reactive N-Fmoc-Ala-Cl was the key to successfully achieving a challenging esterification step. rsc.org

These reactive intermediates are also used to synthesize specialized building blocks for further research. For example, Fmoc-Cl, the parent reagent used to create Fmoc-protected amino acids, is employed in the synthesis of Fmoc-aminoalkyltetrazoles, which are bioisosteres of amino acids investigated as potential enzyme inhibitors. researchgate.net The synthesis of Fmoc-DL-Ala-OMe, an esterified version of the amino acid, proceeds efficiently using Fmoc-Cl, demonstrating the utility of these reagents in creating derivatives for various research applications. tcichemicals.com By providing a reliable method for forming bonds under challenging circumstances, this compound and its chemical cousins enable the exploration of novel molecular architectures and the development of new therapeutic agents and research tools. researchgate.netmdpi.com

Compound NameSynonymRole/ApplicationKey Reaction
This compoundN-(9-Fluorenylmethoxycarbonyl)-DL-alanine chlorideHighly reactive intermediate for peptide and ester synthesis. rsc.orgCoupling with nucleophiles (amines, alcohols) to form amide or ester bonds.
Fmoc-Cl9-Fluorenylmethyl chloroformateReagent for introducing the Fmoc protecting group onto amines. google.comtcichemicals.comReaction with an amino acid (e.g., DL-Alanine) in the presence of a base. smolecule.com
Fmoc-DL-Ala-OHN-(9-Fluorenylmethoxycarbonyl)-DL-alanineStandard building block in Fmoc-SPPS; precursor to this compound. google.comActivation of the carboxylic acid for peptide coupling.
Fmoc-DL-Ala-OMeN-(9-Fluorenylmethoxycarbonyl)-DL-alanine methyl esterAmino acid derivative used in synthesis and as an analytical standard. tcichemicals.comSynthesized from H-DL-Ala-OMe·HCl and Fmoc-Cl. tcichemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16ClNO3 B12828381 Fmoc-DL-Ala-Cl

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(1-chloro-1-oxopropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-11(17(19)21)20-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMYCMGTXVCJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving Fmoc Dl Ala Cl

Fundamental Mechanisms of Fmoc-Amine Protection and Activation (General Fmoc-Cl)

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial amine protecting group in peptide synthesis, valued for its base-lability which allows for orthogonal protection strategies. wikipedia.org The protection of an amine, such as the amino group of an amino acid, with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is a classic example of nucleophilic acyl substitution.

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the highly reactive acid chloride, Fmoc-Cl. total-synthesis.comyoutube.com This attack forms a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and a proton is lost from the amine, typically facilitated by a base, to yield the stable Fmoc-protected amine (a carbamate). total-synthesis.com This reaction is often carried out under Schotten-Baumann conditions, which involve an aqueous basic solution (e.g., sodium bicarbonate in a dioxane/water mixture) to neutralize the liberated hydrochloric acid (HCl). total-synthesis.com Anhydrous conditions, using a base like pyridine (B92270) in a solvent such as dichloromethane (B109758), can also be employed. total-synthesis.com

The Fmoc group is stable under acidic conditions, which is a key advantage in peptide synthesis as it allows for the selective deprotection of other acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group. chempep.comnih.gov The activation of the amino acid, in this context, is inherent to the formation of the Fmoc-amino acid chloride. The acid chloride functionality makes the carbonyl carbon highly electrophilic and ready for nucleophilic attack by the amino group of another amino acid, facilitating peptide bond formation. core.ac.ukarkat-usa.org

Detailed Mechanistic Aspects of Fmoc-DL-Ala-Cl as a Coupling Agent

This compound, as an Fmoc-protected amino acid chloride, serves as a highly activated species for peptide bond formation. Its utility as a coupling agent stems from the high reactivity of the acid chloride group. core.ac.ukarkat-usa.org When introduced to a free amino group of a peptide chain, a rapid coupling reaction occurs.

The mechanism of coupling is a nucleophilic acyl substitution, analogous to the protection step. The deprotected N-terminal amine of the growing peptide chain acts as the nucleophile, attacking the carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate, which then collapses to form the new peptide bond with the expulsion of the chloride ion. The high degree of activation afforded by the acid chloride generally leads to rapid and efficient coupling, which can be advantageous in minimizing side reactions that may occur during prolonged reaction times. arkat-usa.org The use of Fmoc-amino acid chlorides, like this compound, has been shown to be effective even in the synthesis of sterically hindered peptides. nih.govcore.ac.uk

Examination of Side Reaction Pathways in Fmoc-Protected Amino Acid Chemistry

Several side reactions can complicate peptide synthesis utilizing Fmoc-protected amino acids. These reactions can lead to the formation of impurities, reduce the yield of the desired peptide, and complicate purification processes. iris-biotech.de

Diketopiperazine (DKP) Formation Mechanisms

Diketopiperazine (DKP) formation is a significant side reaction, particularly at the dipeptide stage of solid-phase peptide synthesis (SPPS). chempep.com This intramolecular cyclization occurs when the deprotected N-terminal amino group of a dipeptide attacks the ester linkage to the resin, cleaving the dipeptide from the solid support and forming a stable six-membered ring. chempep.comacs.org

The mechanism is initiated by the deprotection of the Fmoc group from the second amino acid coupled to the resin. The liberated N-terminal amine can then act as an internal nucleophile. iris-biotech.de The propensity for DKP formation is highly sequence-dependent, with sequences containing proline or glycine (B1666218) being particularly susceptible due to conformational factors that favor the necessary cis-amide bond. nih.gov The alkaline conditions used for Fmoc deprotection, typically with piperidine (B6355638), can further catalyze this side reaction by increasing the nucleophilicity of the terminal amine. iris-biotech.de

FactorInfluence on DKP FormationReference
Peptide Sequence Proline or glycine residues at the C-terminus or penultimate position significantly increase the rate of DKP formation. nih.gov
Resin Linkage Benzyl-type ester linkages are more susceptible to nucleophilic attack. nih.gov
Base Conditions Strong bases like piperidine used for Fmoc deprotection can catalyze DKP formation. iris-biotech.de
Solvent The choice of solvent can influence the rate of DKP formation. digitellinc.com
Temperature Higher temperatures can accelerate the rate of this side reaction. nih.gov

Aspartimide Formation and Related Rearrangements

Aspartimide formation is a notorious side reaction in Fmoc-based SPPS involving aspartic acid residues. nih.govresearchgate.net It is catalyzed by both acidic and basic conditions, making it a potential issue during both Fmoc deprotection and the final trifluoroacetic acid (TFA) cleavage from the resin. chempep.comiris-biotech.de

The mechanism involves the nucleophilic attack of the backbone amide nitrogen, preceding the aspartic acid residue, on the side-chain carbonyl group of the aspartate. This results in the formation of a five-membered succinimide (B58015) ring, known as an aspartimide. iris-biotech.de This cyclization is often accompanied by epimerization at the α-carbon of the aspartic acid. chempep.com The aspartimide intermediate can then be opened by nucleophiles, such as water or piperidine, leading to the formation of a mixture of α- and β-aspartyl peptides, as well as the corresponding piperidides. nih.govsigmaaldrich.com The formation of these by-products is highly problematic as they can be difficult to separate from the target peptide. sigmaaldrich.combiotage.com

The sequence of the peptide plays a significant role, with Asp-Gly, Asp-Asn, and Asp-Arg sequences being particularly prone to this side reaction. nih.gov

FactorInfluence on Aspartimide FormationReference
Peptide Sequence Sequences such as Asp-Gly, Asp-Asp, Asp-Asn, and Asp-Arg are highly susceptible. nih.gov
Reaction Conditions Both basic (Fmoc deprotection) and acidic (cleavage) conditions can catalyze the reaction. chempep.comiris-biotech.de
Asp Side-Chain Protecting Group Less bulky protecting groups offer less steric hindrance to cyclization. researchgate.net
Fmoc Deprotection Reagent Stronger bases can increase the rate of aspartimide formation. researchgate.net

Lossen-type Rearrangement in Fmoc Protection (General Fmoc-OSu/Fmoc-Cl Context)

A Lossen-type rearrangement has been identified as a source of impurities during the introduction of the Fmoc group, particularly when using N-hydroxysuccinimide esters of Fmoc (Fmoc-OSu). nih.govnih.gov This rearrangement can lead to the formation of Fmoc-β-Ala-OH. nih.gov While more commonly associated with Fmoc-OSu, the underlying principles of rearrangement involving isocyanate intermediates are relevant in the broader context of carbamate (B1207046) chemistry.

The classic Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative to an isocyanate. wikipedia.org In the context of Fmoc-OSu, a proposed mechanism involves deprotonation and elimination steps leading to an isocyanate intermediate which then rearranges. nih.gov For Fmoc-Cl, while direct evidence for a Lossen-type rearrangement leading to significant byproducts during standard protection is less documented, the potential for side reactions involving the formation of isocyanates under certain conditions cannot be entirely dismissed, especially in the presence of alternative nucleophiles or under non-standard reaction conditions. core.ac.ukacs.org

Impact of Solvent Systems and Reaction Conditions on Reaction Mechanisms

The choice of solvent and other reaction conditions, such as temperature and base concentration, can have a profound impact on the rates and pathways of both the desired reactions and the aforementioned side reactions in Fmoc-based peptide synthesis.

Solvent Effects: The polarity of the solvent can influence the rates of DKP and aspartimide formation. rsc.org For instance, some studies have shown that certain binary solvent mixtures can suppress aspartimide formation compared to the commonly used dimethylformamide (DMF). rsc.orgacs.org In the case of DKP formation, the solvent can affect the stability of the Fmoc-protected peptide intermediate and the rate of autocatalytic deprotection, which can precede DKP formation. digitellinc.comacs.org

Reaction Conditions:

Temperature: Higher temperatures generally accelerate all reaction rates, including side reactions. This is a critical parameter to control, especially for sequences prone to DKP or aspartimide formation. nih.govnih.gov

Base: The choice and concentration of the base for Fmoc deprotection are critical. Stronger bases or higher concentrations can increase the incidence of base-catalyzed side reactions like DKP and aspartimide formation. iris-biotech.deresearchgate.net The use of milder bases or the addition of acidic modifiers to the deprotection solution are strategies employed to mitigate these side reactions. chempep.combiotage.com

pH: The pH of the reaction medium significantly affects the rate of DKP formation, with the rate being dependent on the ionization state of the N-terminal amino group. nih.gov Similarly, aspartimide formation is catalyzed by both acidic and basic pH. iris-biotech.de

ParameterEffect on Reaction MechanismsReference
Solvent Polarity Can alter the rates of DKP and aspartimide formation. rsc.org
Temperature Increased temperature generally accelerates both desired and side reactions. nih.govnih.gov
Base Strength/Concentration Stronger bases can increase the rate of DKP and aspartimide formation. iris-biotech.deresearchgate.net
pH Influences the ionization state of reactants and can catalyze side reactions. iris-biotech.denih.gov

Applications of Fmoc Dl Ala Cl in Advanced Organic Synthesis Research

Utility as a Chiral Building Block in Stereoselective Synthesis

Natural and unnatural amino acids are fundamental chiral building blocks in organic synthesis, serving as the basis for creating complex molecules with specific three-dimensional arrangements. sigmaaldrich.comresearchgate.netnih.gov The stereochemistry of the α-carbon in an amino acid can direct the formation of subsequent chiral centers, a critical aspect of synthesizing biologically active molecules where stereoisomers can have vastly different effects. google.com

Fmoc-L-Ala-Cl and Fmoc-D-Ala-Cl, the individual enantiomers derived from the racemic Fmoc-DL-Ala-Cl mixture, are employed to introduce a specific stereocenter into a target molecule. The defined chirality of the alanine (B10760859) residue influences the spatial orientation of the growing molecular structure. A notable example is the use of L-alanine residues in the self-assembly of complex, mechanically interlocked molecules. Research has shown that the point chirality introduced by the alanine ligand was essential for the stereoselective construction of radial google.comcatenanes, with the specific use of L- or D-alanine determining the final chirality of the entire supramolecular structure.

Incorporation into Fluorinated Amino Acid Derivatives and Peptides

The introduction of fluorine into amino acids and peptides is a powerful strategy in medicinal chemistry to enhance metabolic stability, modulate bioactivity, and fine-tune physicochemical properties like lipophilicity. iris-biotech.dersc.org Fmoc-protected amino acids are crucial precursors in the synthesis of these valuable fluorinated building blocks. chemrxiv.org

Fmoc-amino acid chlorides, including the alanine derivative, are particularly useful for coupling with fluorinated amino acids, whose amine groups are often poorly nucleophilic due to the strong electron-withdrawing effects of nearby fluorine atoms. mdpi.comresearchgate.net The high reactivity of the acid chloride can overcome this challenge, enabling the formation of peptide bonds where standard coupling reagents might fail. mdpi.comresearchgate.net For instance, research has detailed the synthesis of Fmoc-protected dipeptides containing α-trifluoromethyl-alanine (α-Tfm-Ala), where Fmoc-amino acid chlorides were successfully coupled to the N-terminus of the deactivated fluorinated amino acid. researchgate.net

Furthermore, synthetic strategies have been developed for various fluorinated alanines, such as N-Fmoc-β,β-difluoroalanine, which are designed for direct use in solid-phase peptide synthesis (SPPS). mdpi.com The table below summarizes examples of fluorinated amino acids whose synthesis or subsequent peptide coupling relies on Fmoc-protected precursors.

Fluorinated Amino Acid DerivativeSynthetic Strategy HighlightRelevant Research
N-Fmoc-β,β-difluoroalanine Synthesized from a chiral difluorinated aldimine via a Strecker reaction, yielding a product ready for SPPS. mdpi.comBrigaud, Crousse et al. (2023) mdpi.com
α-Tfm-alanine Peptides Fmoc-amino acid chlorides used to acylate the deactivated N-terminus of α-Tfm-alanine in solution to create dipeptide building blocks. researchgate.netChaume, Brigaud et al. researchgate.net
3-Fluoro-prolines Synthesized from hydroxyproline (B1673980) precursors, with the Fmoc group being a standard protecting group for peptide synthesis applications. mdpi.comRaines et al., Dugave group mdpi.com
Polyfluorinated Peptides Fmoc-protected fluorinated amino acids (e.g., MfeGly) synthesized on a gram scale for incorporation into self-assembling peptides. rsc.orgKoksch group rsc.org

This table is based on data from cited research articles and is for illustrative purposes.

Role in the Synthesis of Complex Conjugates (e.g., Oligonucleotide-Small Molecule Conjugates)

The conjugation of small molecules, such as therapeutic agents, to larger biomolecules like oligonucleotides is a leading strategy for targeted drug delivery. nih.govmdpi.com These complex conjugates often require specialized linkers that are stable in circulation but can be cleaved under specific conditions within target cells. nih.gov

Fmoc-L-Ala-Cl has proven to be a key reagent in the modular synthesis of such linkers. nih.govresearchgate.netrsc.org A prominent example is its use in constructing a Valine-Alanine (Val-Ala) dipeptide linker for oligonucleotide-drug conjugates. nih.govchemrxiv.org This linker is designed to be cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many cancer cells, thereby releasing the drug payload precisely at the site of action. nih.gov

In the synthesis of this linker, Fmoc-L-Ala-Cl is reacted with a precursor molecule to form the first part of the dipeptide, Fmoc-Ala-. rsc.org Following the removal of the Fmoc group, a protected valine residue is coupled to the newly exposed amine, completing the Val-Ala dipeptide structure. This modular, stepwise approach allows for precise control over the linker's composition before it is converted into a phosphoramidite (B1245037) and incorporated into an automated oligonucleotide synthesizer. nih.govchemrxiv.org

Reagent/IntermediateRole in SynthesisReference
Fmoc-L-alanyl chloride (Fmoc-Ala-Cl) Acylates a precursor to begin the formation of the dipeptide linker. rsc.orgJin et al. nih.govrsc.org
Fmoc-Val-NHS ester Coupled to the deprotected alanine residue to complete the Val-Ala dipeptide. rsc.orgJin et al. rsc.org
2-Nitrobenzyl (NB) group A photolabile protecting group used to enhance the stability of the dipeptide linker during DNA synthesis. nih.govJin et al. nih.gov
4,4′-dimethoxytrityl chloride (DMT-Cl) Protects the hydroxyl group for phosphoramidite chemistry. nih.govresearchgate.netJin et al. nih.govresearchgate.net

This table illustrates the key components used in the synthesis of a Val-Ala(NB) phosphoramidite linker as described in the cited literature.

Contributions to the Development of Novel Molecular Scaffolds

Molecular scaffolds are core structures designed to present chemical functionalities in a defined three-dimensional space. mdpi.com Amino acids and peptides are excellent building blocks for these scaffolds due to their inherent chirality, functional diversity, and the predictability of peptide bond formation. sigmaaldrich.comresearchgate.net This has led to the development of novel biomaterials, including branched peptides, peptidomimetics, and complex bicyclic structures with applications in drug discovery and tissue engineering. rsc.orgnih.govunibe.ch

This compound, as a reactive derivative of a simple amino acid, serves as a versatile tool for incorporation into these diverse molecular architectures. The high reactivity of the acid chloride ensures efficient coupling, which is particularly advantageous when constructing complex, sterically demanding scaffolds or when coupling to less reactive sites. nih.govmdpi.com

For example, Fmoc-amino acids are fundamental to the solid-phase synthesis of branched peptides, where side-chain amines (like in lysine) or carboxylic acids are used as branching points. rsc.org These branched structures can mimic the complex architectures of natural proteins and are being explored as drug delivery vehicles and tissue engineering matrices. rsc.org Similarly, Fmoc-Ala-OH and its activated derivatives like the chloride have been used in the solid-phase synthesis of bicyclic lactams and other peptidomimetic scaffolds, demonstrating the utility of these building blocks in creating libraries of structurally diverse molecules for biological screening. nih.govmdpi.com The ability to readily incorporate simple amino acids like alanine allows for the systematic modification and fine-tuning of the properties of these novel scaffolds. medchemexpress.com

Fmoc Dl Ala Cl in Peptide Chemistry Research

Integration into Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, where a peptide chain is assembled sequentially while anchored to an insoluble polymer support. bachem.com The Fmoc/tBu (tert-butyl) strategy is the most prevalent approach in SPPS, offering an orthogonal system where the temporary Nα-Fmoc group is removed by a base, and the permanent side-chain protecting groups and the resin linker are cleaved by an acid at the end of the synthesis. nih.govacs.org

The general SPPS cycle involves several key steps:

Deprotection: Removal of the Nα-Fmoc group from the resin-bound amino acid or peptide, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). bachem.comuci.edu

Washing: Thorough washing of the resin to remove the deprotection reagent and byproducts. bachem.com

Coupling: Addition of the next Nα-Fmoc protected amino acid, which has been pre-activated to facilitate amide bond formation. embrapa.brbachem.com

Washing: A final wash to remove excess reagents and soluble byproducts. bachem.com

This cycle is repeated until the desired peptide sequence is fully assembled. peptide.com The use of highly activated amino acid derivatives, such as Fmoc-amino acid chlorides, can be integrated into this workflow to drive the coupling step, especially in challenging sequences. nih.gov

Fmoc-amino acid chlorides are highly reactive acylating agents that have demonstrated significant efficacy in peptide bond formation. core.ac.uk Their high reactivity makes them particularly useful for coupling sterically hindered amino acids, where standard coupling reagents might be less effective. nih.gov

Achieving high coupling efficiency at every step is critical for the successful synthesis of long peptides. Incomplete reactions can lead to the formation of truncated or deletion sequences, which are often difficult to separate from the target peptide. To ensure maximum efficiency and yield, several optimization strategies are employed, particularly when dealing with difficult couplings.

One primary approach is the use of more potent coupling reagents or highly active amino acid derivatives. chempep.com Fmoc-amino acid chlorides fall into the latter category. Their inherent reactivity can overcome the steric hindrance that slows down couplings involving bulky amino acids. nih.govcore.ac.uk

The choice of solvent and additives is also crucial. The coupling reaction is typically carried out in solvents that swell the resin effectively, such as DMF or a mixture of dichloromethane (B109758) (DCM) and DMF. chempep.com Additives like HOBt or its derivatives are often included to suppress side reactions and accelerate the coupling rate. core.ac.ukchempep.com For Fmoc-amino acid chlorides, coupling protocols can be fine-tuned by adjusting the base (e.g., DIEA or collidine) and the concentration of additives to maximize yield while minimizing potential side reactions like racemization. core.ac.ukchempep.com

Table 1: Factors for Optimizing Coupling Reactions in Fmoc-SPPS

FactorDescriptionImpact on Efficiency and Yield
Activating Agent Reagent used to activate the carboxylic acid (e.g., HCTU, HATU) or use of pre-activated derivatives (e.g., Fmoc-amino acid chlorides). uci.educhempep.comHighly active agents or derivatives like chlorides and fluorides can drive difficult couplings to completion, increasing yield. nih.govchempep.com
Solvent System The solvent must swell the peptide-resin complex to ensure accessibility of reagents (e.g., DMF, NMP, DCM). bachem.comchempep.comProper swelling is essential for efficient diffusion and reaction, preventing incomplete couplings. bachem.com
Additives Additives like HOBt or HOAt can suppress racemization and increase coupling speed. uniurb.itchempep.comImproves the purity and yield of the final peptide by minimizing side reactions. chempep.com
Base A non-nucleophilic organic base (e.g., DIEA, collidine) is used to neutralize protonated amines and facilitate the reaction. chempep.comThe choice and amount of base can influence reaction speed and the extent of side reactions like racemization. chempep.com
Reaction Time & Temp The duration and temperature of the coupling step.Longer times or elevated temperatures may be needed for sterically hindered couplings but can also increase the risk of side reactions. uci.edu

Several sequence-dependent side reactions can occur during Fmoc-SPPS, compromising the purity and yield of the final product. Two of the most common are diketopiperazine (DKP) formation and aspartimide formation.

Diketopiperazine (DKP) Formation: This side reaction is particularly problematic at the dipeptide stage. After the removal of the Fmoc group from the second amino acid, the newly liberated N-terminal amine can attack the ester linkage that anchors the peptide to the resin. This intramolecular cyclization cleaves the dipeptide from the support, forming a stable six-membered ring (DKP) and terminating chain growth. chempep.comiris-biotech.de Sequences containing proline or other secondary amino acids at the C-terminus are especially prone to this reaction. iris-biotech.desci-hub.se

Strategies to Mitigate DKP Formation:

Use of Bulky Resins: Employing resins with sterically hindered linkers, such as 2-chlorotrityl chloride resin, can physically impede the N-terminal amine from attacking the ester bond. chempep.com

Coupling of Dipeptide Units: Instead of coupling the second amino acid individually, a pre-formed Fmoc-dipeptide can be coupled to the first resin-bound amino acid. This bypasses the vulnerable dipeptide-resin stage where DKP formation occurs. chempep.comiris-biotech.de

Modified Deprotection Conditions: Using alternative Fmoc-removal reagents, such as a combination of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine, has been shown to reduce DKP formation compared to the standard 20% piperidine solution. acs.org

Aspartimide Formation: This is considered one of the most serious side reactions in Fmoc chemistry. nih.gov It occurs when a peptide sequence contains an aspartic acid (Asp) residue. The backbone nitrogen of the following amino acid can attack the side-chain ester of Asp, catalyzed by the basic conditions of the Fmoc-deprotection step. nih.govresearchgate.net This forms a five-membered succinimide (B58015) ring (aspartimide), which can then reopen to form a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides, often with significant racemization. iris-biotech.denih.gov

Strategies to Mitigate Aspartimide Formation:

Bulky Side-Chain Protection: Using sterically demanding protecting groups on the Asp side chain, such as the 3-methylpent-3-yl (OMpe) ester, can hinder the intramolecular attack. researchgate.netacs.org

Modified Deprotection Cocktail: Adding a weak acid like HOBt (0.1 M) to the piperidine deprotection solution can help suppress the base-catalyzed cyclization. chempep.com

Backbone Protection: Introducing a temporary protecting group on the amide backbone nitrogen following the Asp residue, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group, prevents the nucleophilic attack that initiates aspartimide formation. chempep.com

Applications in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale production of shorter peptides or for sequences that are difficult to assemble on a solid support. sci-hub.selibretexts.org In LPPS, all reactions occur in a homogeneous solution, and intermediates are isolated and purified after each step. bachem.com

Fmoc-amino acid chlorides have a long history of use in solution-phase synthesis. nih.gov Their high reactivity is advantageous, allowing for rapid coupling reactions. The primary challenge of using the Fmoc group in solution-phase synthesis has been the difficulty of removing the N-fluorenylmethylpiperidine byproduct formed during deprotection. google.com However, modern purification techniques and novel protocols, such as using specific wash protocols with combinations of aqueous solutions and alkane solvents, have been developed to address this issue, making Fmoc-based LPPS more feasible. google.com This approach allows for the synthesis of protected peptide fragments that can be used in subsequent convergent synthesis strategies. sci-hub.se

Synthesis of Dipeptides and Peptide Fragments

The synthesis of dipeptides and larger peptide fragments is a key strategy in peptide chemistry. These fragments can be used as building blocks in a convergent synthesis approach, where pre-synthesized fragments are coupled together to form a larger peptide. This can be more efficient than a linear stepwise synthesis for very long peptides. tandfonline.com

Fmoc-amino acid chlorides are effective reagents for the synthesis of dipeptides. researchgate.net For example, an Fmoc-amino acid chloride can be coupled directly with an amino acid ester salt under biphasic Schotten-Baumann conditions to produce the corresponding Fmoc-dipeptide ester in high yield and with preservation of stereochemical integrity. researchgate.net

Furthermore, the use of pre-formed Fmoc-dipeptide building blocks is a common tactic in SPPS. iris-biotech.deiris-biotech.de As mentioned previously, this strategy is particularly effective for overcoming side reactions like DKP formation. chempep.com A wide variety of Fmoc-dipeptides are commercially available, facilitating their incorporation into complex peptide sequences. iris-biotech.de

Chemoenzymatic Synthesis Approaches Utilizing Fmoc-Protected Amino Acids

Chemoenzymatic synthesis combines the strengths of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. This hybrid approach is particularly powerful for the synthesis of complex biomolecules like glycopeptides. nih.gov

In a typical chemoenzymatic strategy, a peptide backbone is first constructed using chemical methods, such as Fmoc-SPPS. nih.gov Once the peptide chain is assembled, enzymes are used to perform specific modifications, such as the attachment or extension of sugar chains (glycosylation). nih.gov

Fmoc-protected amino acids and peptides are well-suited for these methods. An important application involves the enzymatic hydrolysis of C-terminal esters from Fmoc-protected peptide fragments. The Fmoc group is sensitive to the basic conditions required for chemical saponification, and the acid-labile side-chain protecting groups are incompatible with acidolysis. tandfonline.com Enzymes like alcalase can operate in high concentrations of organic solvents to cleanly hydrolyze the ester, yielding the desired Fmoc-peptide fragment under mild conditions that preserve all protecting groups. tandfonline.comtandfonline.com This allows for the creation of valuable building blocks for convergent synthesis strategies. tandfonline.com

Analytical Research Methodologies Employing Fmoc Cl Derivatization

The use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) as a derivatizing agent is a cornerstone of modern analytical chemistry, particularly for the analysis of amino acids and peptides. Its ability to react with primary and secondary amines to form stable, highly fluorescent adducts makes it an invaluable tool for enhancing detection and enabling complex separations. This section details the key analytical methodologies that leverage Fmoc-Cl derivatization.

Computational and Theoretical Studies Relevant to Fmoc Dl Ala Cl

Quantum Mechanical (e.g., DFT) Investigations of Fmoc-Amine Protection and Deprotection Mechanisms

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of Fmoc protection and deprotection. The Fmoc group is a base-labile amine protecting group widely used in peptide synthesis. wikipedia.org Its removal is a critical step and proceeds through a two-step E1cB (Elimination Unimolecular conjugate Base) mechanism. mdpi.comacs.org

The process begins with the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base, typically a secondary amine like piperidine (B6355638). mdpi.comacs.org DFT calculations have been employed to study the energetics of this proton abstraction and the subsequent β-elimination. This second step leads to the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of the free amine. mdpi.com The base then traps the DBF to form a stable adduct, driving the reaction to completion. wikipedia.orgmdpi.com

Computational studies have explored the influence of different bases and solvents on the deprotection reaction. For instance, DFT calculations have shown that a peptide with a penultimate proline residue can stabilize the transition state during Fmoc decomposition through a C–H···π interaction, making it more susceptible to a cascade-deprotection reaction. nih.gov This self-deprotection can even occur in various solvents like DMF, DMSO, and NMP without the addition of piperidine. nih.gov

The classic Fmoc protection of an amine involves its reaction with Fmoc-Cl under conditions such as sodium bicarbonate in a dioxane/water mixture. total-synthesis.com The mechanism is a nucleophilic attack of the amine on the carbonyl carbon of the acid chloride. total-synthesis.com While specific DFT studies on the Fmoc-DL-Ala-Cl protection reaction are not widely published, the principles are well-understood from general studies of Fmoc protection chemistry.

Table 1: Key Aspects of Fmoc-Amine Deprotection Investigated by DFT
Investigated AspectKey Computational FindingReference
Deprotection MechanismProceeds via a two-step E1cB mechanism involving proton abstraction and β-elimination. mdpi.comacs.org
Role of BaseSecondary amines like piperidine are effective at both proton abstraction and scavenging the dibenzofulvene (DBF) intermediate. mdpi.comacs.org
Penultimate Proline EffectStabilizes the transition state of Fmoc decomposition via C–H···π interactions, increasing the rate of self-deprotection. nih.gov
Solvent EffectsSelf-deprotection can occur in DMF, DMSO, and NMP even without an external base. nih.gov

Computational Modeling of Reaction Pathways and Energetics in this compound Chemistry

Computational modeling extends beyond mechanistic elucidation to map out entire reaction pathways and their associated energy profiles. This is crucial for understanding reaction kinetics and identifying potential side reactions. While specific models for this compound are not extensively detailed in the literature, analogous systems provide valuable insights.

For example, in the context of solid-phase peptide synthesis (SPPS), computational models have been developed to predict the rate of Fmoc deprotection and the formation of byproducts like diketopiperazines (DKP). nih.gov These models, often informed by DFT calculations, can account for factors like the peptide sequence, solvent, and temperature. nih.gov Pseudo-reaction pathways have been proposed that include both intramolecular and intermolecular routes for Fmoc self-deprotection. nih.gov

The energetics of competing reactions are also a key focus. For instance, in the synthesis of phosphopeptides, DFT calculations have been used to compare the potential energy surfaces (PES) of Fmoc deprotection and the competing β-elimination side reaction. acs.org Such studies help in optimizing reaction conditions to favor the desired deprotection pathway.

Computational analysis has also been applied to understand the reactivity of related compounds. For instance, DFT modeling of the Hosomi–Sakurai reaction involving N-Fmoc aldimines explored different mechanistic pathways, including activation by a Brønsted or Lewis acid, to explain the observed stereoselectivity. beilstein-journals.org These studies highlight the power of computational chemistry to rationalize and predict the outcomes of complex organic reactions.

Table 2: Computationally Modeled Reaction Pathways in Fmoc Chemistry
System/ReactionComputational MethodKey FindingReference
Fmoc-peptide self-deprotectionDFT and Macrokinetics ModelingProposed pseudo-reaction pathways involving intramolecular C–H activation and intermolecular amine-Fmoc interactions. nih.gov
Fmoc-phospho-Ser deprotection vs. β-eliminationDFTCalculated potential energy surfaces to understand the competition between the two base-mediated pathways. acs.org
Hosomi–Sakurai reaction of N-Fmoc aldiminesDFTModeled open transition states to rationalize stereochemical outcomes based on Lewis or Brønsted acid activation. beilstein-journals.org

Theoretical Approaches to Conformational Analysis and Molecular Interactions in Fmoc-Peptides

The conformation of a peptide is intimately linked to its biological activity and physical properties. The bulky, aromatic Fmoc group can significantly influence the conformational preferences of a peptide chain. Theoretical methods, including molecular dynamics (MD) simulations and various conformational search algorithms, are employed to explore the vast conformational space of Fmoc-peptides.

MD simulations can track the movement of atoms over time, providing a dynamic picture of peptide flexibility in different environments. researchgate.netresearchgate.net For instance, MD simulations of catalytically active Fmoc-peptides in water have been used to identify secondary structures and confirm their conformational flexibility. researchgate.net These studies can reveal how factors like temperature and solvent interactions affect the peptide's shape. researchgate.net

Conformational analysis of Fmoc-peptides often involves generating a large ensemble of possible structures and then using energy calculations to identify the most stable conformers. rsc.org These theoretical ensembles can be refined by comparing calculated parameters, such as interproton distances, with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. diva-portal.org

Computational studies have also investigated the self-assembly of Fmoc-dipeptides into larger structures like fibrils. acs.org Molecular dynamics simulations of Fmoc-Ala-Ala revealed that while amide-amide hydrogen bonds are present, they constitute a small fraction of the total intermolecular hydrogen bonds, highlighting the complex interplay of forces driving self-assembly. acs.org These theoretical approaches are crucial for correlating the molecular structure of Fmoc-peptides with their macroscopic properties and biological functions. rsc.orgnih.gov

Table 3: Theoretical Methods for Conformational Analysis of Fmoc-Peptides
Theoretical MethodApplicationKey InsightsReference
Molecular Dynamics (MD) SimulationsStudying the dynamic behavior of Fmoc-peptides in solution.Reveals conformational flexibility, secondary structure preferences, and the influence of solvent and temperature. researchgate.netresearchgate.net
Conformational Search Algorithms (e.g., MCMM)Generating ensembles of low-energy conformers.Identifies potential stable conformations for further analysis and comparison with experimental data. rsc.orgdiva-portal.org
Combined MD and Experimental Data (e.g., NMR)Refining theoretical models of peptide conformation.Provides a more accurate picture of the solution structure by correlating calculated and measured parameters. diva-portal.org
Simulations of Self-AssemblyModeling the formation of nanostructures from Fmoc-dipeptides.Elucidates the intermolecular forces (e.g., hydrogen bonding, π-stacking) that drive fibril formation. acs.org

Future Research Directions and Innovations for Fmoc Dl Ala Cl

Exploration of Novel and More Efficient Synthetic Routes for Fmoc-DL-Ala-Cl

The traditional synthesis of Fmoc-amino acid chlorides often involves reagents like thionyl chloride or oxalyl chloride. chempep.com While effective, these methods can present challenges related to safety and the stability of the resulting acid chloride. chempep.comsciencemadness.org Research is actively pursuing greener, more efficient, and scalable synthetic routes.

One promising approach is the in situ generation of Fmoc-amino acid chlorides, which avoids the isolation of the often-unstable intermediate. A notable development is the use of bis-(trichloromethyl)carbonate (BTC) for the straightforward in situ formation of Fmoc-amino acid chlorides. researchgate.net This method has demonstrated quantitative conversion and minimal racemization for a majority of proteinogenic amino acids, proving effective even for difficult couplings involving N-alkylated amino acids. researchgate.net

Another area of innovation involves leveraging greener reaction conditions. Ultrasound-assisted synthesis using thionyl chloride has been shown to be a simple, rapid, and efficient protocol, yielding acid chlorides in good yield and purity. researchgate.net Furthermore, eco-friendly approaches are being explored, such as using agro-waste derived solvents for peptide bond formation, which eliminates the need for additional bases for neutralization during coupling. researchgate.net

Future research will likely focus on catalytic methods for acid chloride formation and the development of novel activating agents that are more stable, safer, and environmentally benign. The goal is to create protocols that are not only efficient but also amenable to automated and continuous-flow synthesis platforms. acs.org

Table 1: Comparison of Synthetic Routes for Fmoc-Amino Acid Chlorides

Method Reagent(s) Key Advantages Key Challenges
Traditional Thionyl Chloride / Oxalyl Chloride Well-established, effective for many amino acids Potential for side reactions, reagent handling concerns, stability of isolated product chempep.comsciencemadness.org
Ultrasound-Assisted Thionyl Chloride Rapid, simple, efficient, good yield and purity researchgate.net Still utilizes traditional hazardous reagents
In situ Generation Bis-(trichloromethyl)carbonate (BTC) Avoids isolation of unstable intermediate, quantitative conversion, minimal racemization researchgate.net BTC is a hazardous reagent requiring careful handling

| Green Chemistry | Agro-waste derived solvents | Environmentally friendly, eliminates need for additional base researchgate.net | Scalability and broad applicability need further validation |

Expanding the Scope of this compound in Bioconjugation and Advanced Material Synthesis

The high reactivity of the acyl chloride moiety in this compound makes it an attractive reagent for applications beyond conventional linear peptide synthesis. Its potential in bioconjugation and the synthesis of advanced materials is an expanding field of research.

In bioconjugation , Fmoc-amino acid chlorides can be used to attach peptide fragments to larger biomolecules or surfaces. For instance, their reactivity allows for efficient coupling to amine-functionalized polymers to create materials like targetable HPMA copolymer-drug conjugates for therapeutic applications. acs.org The rapid and efficient coupling reactions are advantageous for modifying complex biological scaffolds where mild conditions and high yields are paramount.

In advanced material synthesis , this compound can serve as a building block for creating well-defined peptide-based polymers and peptidomimetics. core.ac.uk These materials can self-assemble into nanostructures, hydrogels, or other functional architectures. The ability to precisely control the peptide sequence allows for the tailoring of material properties for applications in tissue engineering, drug delivery, and nanotechnology. The development of novel convergent strategies for peptide synthesis, potentially utilizing reactive intermediates like those derived from this compound, could further facilitate the creation of complex, functional materials. acs.org

Future work will likely explore the use of this compound in creating novel biomaterials with specific biological activities, developing new ligation chemistries for protein modification, and synthesizing peptide-dendrimer conjugates for various biomedical applications.

Development of Strategies to Overcome Current Challenges in Peptide Synthesis Utilizing this compound

Despite its high reactivity, the use of this compound in solid-phase peptide synthesis (SPPS) is not without challenges. Key issues include racemization, side reactions, and managing the synthesis of "difficult sequences" prone to aggregation. core.ac.uknih.gov

Racemization: The activation of the carboxyl group to an acyl chloride can increase the susceptibility of the α-carbon to epimerization, particularly under basic conditions. nih.gov Strategies to mitigate this include performing couplings at low temperatures and using additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or HOBt·DCHA salt, which have been shown to suppress racemization during the coupling step. researchgate.net

Aggregation: During the synthesis of long or hydrophobic peptides, the growing peptide chain can aggregate on the solid support, leading to incomplete deprotection and coupling reactions. nih.govsigmaaldrich.com This is a significant issue in Fmoc-based SPPS. peptide.com The high reactivity of this compound can be advantageous in driving couplings to completion even with aggregated sequences. Further strategies include the use of chaotropic salts (e.g., LiCl), specialized solvent systems (e.g., mixtures of DCM/DMF/NMP), and the incorporation of backbone-modifying elements like pseudoproline dipeptides or Dmb/Hmb-protected amino acids to disrupt secondary structure formation. sigmaaldrich.com

Side Reactions: The Fmoc protecting group itself can lead to side reactions, such as the formation of Fmoc-β-Ala-OH impurities during building block synthesis, which can be incorporated into the peptide chain. nih.gov Additionally, certain amino acid side chains can undergo side reactions. For instance, aspartic acid residues can lead to aspartimide formation, a problem that can be exacerbated by repeated exposure to the basic conditions used for Fmoc deprotection. chempep.comnih.gov The use of additives like ethyl cyano(hydroxyimino)acetate (Oxyma) in the deprotection solution has been shown to reduce aspartimide-related impurities. nih.gov

Future research will focus on developing novel protecting group strategies that are fully compatible with acid chloride chemistry, designing new linkers and solid supports to improve synthetic outcomes, and optimizing automated protocols, including microwave-assisted synthesis, to better manage difficult couplings and minimize side reactions. nih.govresearchgate.net

Innovations in Analytical Techniques for Enhanced Characterization and Monitoring

The purity and stereochemical integrity of this compound and the peptides synthesized from it are critical. While standard analytical techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), mass spectrometry, and NMR spectroscopy are routinely used, there is a continuous drive for more sensitive, rapid, and informative analytical methods. researchgate.net

Enhanced Chromatographic Separations: Innovations in chromatography are providing better tools for analysis. Supercritical Fluid Chromatography (SFC) is emerging as a powerful alternative to HPLC for the separation of chiral compounds like Fmoc-amino acids. researchgate.net SFC offers advantages such as lower consumption of organic solvents and potentially faster analysis times. researchgate.net Additionally, advanced thin-layer chromatography techniques, such as High-Performance Thin-Layer Chromatography (HPTLC) in micellar systems, are being investigated for the separation of Fmoc-amino acid derivatives. nih.gov

Real-Time Monitoring: A significant area for future innovation is the development of real-time monitoring techniques for SPPS. This would allow for precise tracking of coupling and deprotection steps, enabling immediate intervention if a reaction is incomplete. While monitoring the disappearance of the free amine (e.g., with a ninhydrin (B49086) test) is common, more quantitative, non-invasive methods are needed. chempep.com Spectroscopic techniques integrated into automated synthesizers could provide real-time feedback on reaction kinetics and the formation of side products.

Advanced Mass Spectrometry: High-resolution mass spectrometry is indispensable for characterizing the final peptide product. Future applications will likely involve more sophisticated MS/MS fragmentation techniques to pinpoint the location of any modifications or side reactions and to confirm the stereochemical configuration of individual amino acid residues within a peptide sequence.

Table 2: Emerging Analytical Techniques for this compound and Derivatives

Technique Application Advantages
Supercritical Fluid Chromatography (SFC) Chiral and achiral separation of Fmoc-amino acids Lower organic solvent consumption, high efficiency, short separation times researchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) Separation of Fmoc-amino acid derivatives Low cost, high throughput, useful for screening reaction conditions nih.gov
Real-Time Spectroscopic Monitoring In-line monitoring of SPPS reactions Allows for immediate optimization and troubleshooting of synthetic steps

| Advanced MS/MS Fragmentation | Detailed structural characterization of peptides | Precise localization of modifications and side products, potential for stereochemical analysis |

Q & A

Basic Research Questions

Q. What are the established protocols for introducing the Fmoc group to DL-alanine using Fmoc-DL-Ala-Cl in peptide synthesis?

  • Methodological Answer : this compound reacts with primary amines under mild alkaline conditions (e.g., sodium bicarbonate in a THF/water mixture) to form stable carbamate linkages. The reaction typically proceeds at 0–25°C for 1–2 hours, monitored by TLC or HPLC. Excess reagent is quenched with aqueous acid, followed by extraction and purification via silica gel chromatography. This method aligns with general Fmoc-Cl-mediated protection strategies for amino acids .

Q. How can researchers confirm the identity and purity of this compound in the absence of vendor-provided analytical data?

  • Methodological Answer : Employ orthogonal analytical techniques:

  • HPLC-UV (λ = 265 nm) to detect Fmoc’s UV-sensitive chromophore.
  • ¹H/¹³C NMR to verify the presence of the Fmoc group (e.g., aromatic protons at δ 7.3–7.8 ppm) and the chloroalanine moiety.
  • Mass spectrometry (ESI-TOF) to confirm molecular weight (theoretical [M+H]⁺: 421.87). Researchers must validate purity independently, as commercial analytical data may be unavailable .

Q. What solvent systems are optimal for this compound in nucleoside or sugar hydroxyl protection?

  • Methodological Answer : Use anhydrous DMF or dichloromethane with a catalytic base (e.g., DMAP or pyridine) to activate hydroxyl groups. Reaction efficiency depends on steric hindrance; for example, primary hydroxyls on sugars (e.g., ribose) react faster than secondary ones. Post-reaction, purify via flash chromatography (hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How can racemization be minimized during this compound-mediated coupling in peptide synthesis?

  • Methodological Answer : Racemization occurs via base-induced enolization. Mitigation strategies include:

  • Using low-basicity conditions (e.g., HOBt/DIPEA instead of strong bases).
  • Conducting reactions at 4°C to slow keto-enol tautomerism.
  • Monitoring enantiomeric purity via chiral HPLC post-coupling. Comparative studies suggest that coupling with PyBOP or COMU reagents reduces racemization compared to HBTU .

Q. How should researchers resolve contradictions in reported coupling efficiencies of this compound across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Solvent polarity : Lower yields in polar aprotic solvents (e.g., DMF vs. DCM) due to increased side reactions.
  • Steric effects : Bulky residues adjacent to the coupling site hinder reactivity.
  • Analytical variability : Normalize yield calculations using internal standards (e.g., Fmoc-Gly-OH as a control). Replicate experiments under standardized conditions and cross-validate with MALDI-TOF or LC-MS .

Q. What strategies optimize this compound for protecting labile functional groups in complex natural products?

  • Methodological Answer : For sensitive substrates (e.g., glycosylated peptides):

  • Use in situ activation with uronium salts (e.g., HATU) to enhance reaction specificity.
  • Protect competing functional groups (e.g., carboxylates) with orthogonal protecting agents (e.g., tert-butyl esters).
  • Monitor reaction progress via real-time FTIR to detect carbonyl stretching (~1720 cm⁻¹) of the Fmoc group .

Q. How can researchers address low yields in this compound-mediated protection of secondary amines?

  • Methodological Answer : Secondary amines (e.g., proline derivatives) require:

  • Extended reaction times (12–24 hours) due to reduced nucleophilicity.
  • Elevated temperatures (40–50°C) in microwave-assisted synthesis.
  • Post-reaction purification via preparative HPLC to isolate the desired product from hydrolyzed byproducts (e.g., Fmoc-OH) .

Data Analysis and Validation

Q. How should researchers validate the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Store aliquots at –20°C (dry), 4°C (solution in DMF), and 25°C (neat).
  • Analyze degradation via HPLC-UV at intervals (0, 7, 30 days).
  • Identify hydrolysis products (e.g., Fmoc-OH) and quantify degradation kinetics. Data should inform storage protocols to prevent reagent decomposition .

Q. What statistical methods are appropriate for analyzing variability in this compound reaction outcomes?

  • Methodological Answer : Apply ANOVA to assess batch-to-batch variability. Use Tukey’s HSD test for post-hoc comparisons of yields across reaction conditions. For small datasets, non-parametric tests (e.g., Kruskal-Wallis) are preferable. Report confidence intervals (95%) to quantify uncertainty .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.